molecular formula C8H12N2O B1623413 2-[(Pyridin-4-ylmethyl)-amino]-ethanol CAS No. 70206-50-7

2-[(Pyridin-4-ylmethyl)-amino]-ethanol

Cat. No. B1623413
CAS RN: 70206-50-7
M. Wt: 152.19 g/mol
InChI Key: KPFBTUXUBQAHJR-UHFFFAOYSA-N
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Description

“2-[(Pyridin-4-ylmethyl)-amino]-ethanol” is a chemical compound that contains a pyridine ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

A series of 2-[(Pyridin-4-ylmethyl)-amino]nicotinamide derivatives were designed and synthesized. The majority of target compounds displayed great reversal potency .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, a series of 2-[(Pyridin-4-ylmethyl)-amino]nicotinamide derivatives were designed and synthesized. These compounds displayed great reversal potency, especially one compound referred to as 9n .

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

Pyridine derivatives are known to possess various biological activities and are used in the synthesis of a wide range of pharmaceuticals. They have been studied for their anticonvulsant, antimicrobial, anticancer, antidiabetic properties, and more .

Organic Synthesis

These derivatives are used as building blocks in organic synthesis to create complex molecules for various research applications, including the development of new materials or drugs .

Biological Studies

Pyridine derivatives can be used to study biological processes and pathways. They may serve as probes or inhibitors to understand the function of enzymes or other cellular components .

Analytical Chemistry

They can also be used as reagents or indicators in analytical chemistry due to their reactivity and ability to form complexes with metals.

Global Research Online - Pyridine Derivatives Springer Open - Medicinal attributes of pyridine scaffold

properties

IUPAC Name

2-(pyridin-4-ylmethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-5-10-7-8-1-3-9-4-2-8/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFBTUXUBQAHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390052
Record name 2-[(Pyridin-4-ylmethyl)-amino]-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyridin-4-ylmethyl)-amino]-ethanol

CAS RN

70206-50-7
Record name 2-[(Pyridin-4-ylmethyl)-amino]-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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